N-(5-bromopyrazin-2-yl)-N-methylacetamide

Description

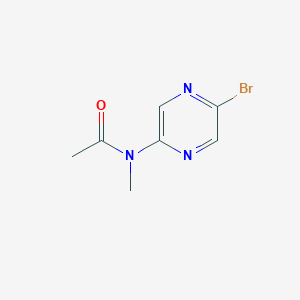

N-(5-Bromopyrazin-2-yl)-N-methylacetamide is an acetamide derivative featuring a pyrazine ring substituted with a bromine atom at position 5 and a methyl group on the amide nitrogen. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at opposing positions, imparts unique electronic properties to the compound.

Properties

Molecular Formula |

C7H8BrN3O |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

N-(5-bromopyrazin-2-yl)-N-methylacetamide |

InChI |

InChI=1S/C7H8BrN3O/c1-5(12)11(2)7-4-9-6(8)3-10-7/h3-4H,1-2H3 |

InChI Key |

TVJCCHXKHNIBOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CN=C(C=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrazin-2-yl)-N-methylacetamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrazin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts such as palladium or nickel, along with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(5-bromopyrazin-2-yl)-N-methylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromopyrazin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit quorum sensing pathways in bacteria, thereby preventing biofilm formation and bacterial communication . In cancer research, it may interact with specific enzymes or receptors involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Rings

N-(2-(5-Cyanothiophen-2-yl)ethyl)-N-methylacetamide ()

- Structure: Contains a thiophene ring with a cyano group at position 5, linked via an ethyl chain to the acetamide moiety.

- Key Differences: Thiophene (sulfur-containing heterocycle) vs. pyrazine (nitrogen-rich heterocycle). Ethyl spacer vs. direct attachment of the pyrazine ring. Cyano group introduces strong electron-withdrawing effects, contrasting with bromine’s moderate electron-withdrawing nature.

- Synthesis : Utilizes K₂Sₓ-catalyzed coupling of 5-bromo-2-thiophenecarbonitrile with N-methyl-N-vinylacetamide, yielding 41% product .

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()

- Structure : Features a pyrazine ring linked via acetamide to a 4-bromophenyl group.

- Key Differences :

- Bromine is on the phenyl ring rather than the pyrazine.

- The absence of an N-methyl group alters steric and electronic profiles.

- Crystallography : The dihedral angle between the pyrazine and bromophenyl rings is 54.6°, with intramolecular C–H···O hydrogen bonding stabilizing the structure .

N-(5-(2-Bromoacetyl)pyrazin-2-yl)acetamide ()

- Structure : Contains a bromoacetyl group attached to the pyrazine ring.

- Key Differences :

- Bromine is part of an acetyl side chain rather than a direct ring substituent.

- The acetyl group may increase polarity and reactivity compared to the target compound.

Substituent Effects on Physical and Spectral Properties

Electron-Withdrawing Groups

- Bromine on Phenyl () : Similar electron-withdrawing effect but localized on a different aromatic system, leading to distinct NMR shifts (e.g., aromatic protons in resonate at δ 6.84–7.50 ppm) .

- Cyano Group (): Stronger electron withdrawal than bromine, as seen in IR spectra (C≡N stretch ~2200 cm⁻¹) and downfield NMR shifts for adjacent protons .

NMR and IR Data Comparison

Stability and Degradation Considerations

- Clobazam Degradation Product (): N-[4-chloro-2-(phenylamino)phenyl]-N-methylacetamide (Impurity E) was identified as a degradation product, underscoring the stability challenges of arylacetamides under basic conditions .

- Bromine’s Role : Bromine on the pyrazine may enhance stability by reducing electron density on the amide carbonyl, making it less prone to hydrolysis compared to electron-rich analogues.

Crystallographic and Intermolecular Interactions

- 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () : Exhibits weak N–H···N and C–H···O interactions, forming 2D networks. Bromine’s position on phenyl likely contributes to π-stacking differences compared to pyrazine-substituted bromine .

Biological Activity

N-(5-bromopyrazin-2-yl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound is a derivative of pyrazine, characterized by the presence of a bromine atom at the 5-position of the pyrazine ring. The synthesis typically involves the reaction of 5-bromopyrazine-2-carbaldehyde with N-methylacetamide under specific conditions, often utilizing solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. The specific mechanisms through which it exerts these effects remain to be fully elucidated but may involve the inhibition of bacterial growth or disruption of cellular processes.

Anticancer Potential

The compound has been extensively studied for its anticancer properties. Notably, it has shown significant cytotoxic effects against several cancer cell lines, including:

- Jurkat Cells : IC50 value of approximately 4.64 µM.

- MCF-7 Cells : IC50 value of around 8.47 µM.

- HeLa Cells : IC50 value of about 9.22 µM.

These studies demonstrate that the compound effectively inhibits cell proliferation and induces cell cycle arrest in cancer cells, particularly in the sub-G1 phase, indicating apoptosis .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. One proposed mechanism includes inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tumor progression. Molecular docking studies have shown promising binding affinities to MMP-2 and MMP-9, suggesting that this compound could serve as a lead for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Key Activity |

|---|---|---|---|

| This compound | Structure | Varies by cell line | Anticancer |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Structure | 4.64 - 9.22 | Anticancer |

This table illustrates the varying potency and specific activities associated with different compounds derived from the pyrazine structure.

Case Studies

- In Vitro Studies : In studies involving various cancer cell lines, this compound demonstrated significant growth inhibition over time. For instance, after 72 hours of treatment at concentrations of 10 µM, MCF-7 cells exhibited a viability reduction to approximately 15% compared to controls .

- In Vivo Studies : Preliminary in vivo studies using chick chorioallantoic membrane assays have suggested that this compound may inhibit angiogenesis in tumor tissues, further supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.